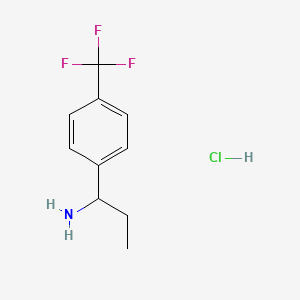

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

Übersicht

Beschreibung

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various functional compounds, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves a three-step reaction process:

Synthesis of 4-(Trifluoromethyl)benzyl bromide: This step involves the bromination of 4-(trifluoromethyl)toluene using bromine in the presence of a catalyst.

Formation of 4-(Trifluoromethyl)phenylpropan-1-amine: The bromide compound is then reacted with propan-1-amine under basic conditions to form the amine derivative.

Conversion to Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Key Reaction Types and Substrate Interactions

Nucleophilic Substitution

The primary amine group facilitates nucleophilic attack on electrophilic substrates. Common reactions include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines, with yields optimized at 60–70°C in polar aprotic solvents like DMF.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions. The trifluoromethyl group reduces electron density on the aromatic ring, slightly slowing reaction rates compared to non-fluorinated analogs.

Acid-Base Reactions

-

Forms stable ammonium salts in acidic media (pH < 3), enhancing solubility in aqueous systems.

-

Deprotonation occurs in basic conditions (pH > 10), regenerating the free amine for further reactions.

Redox Reactions

-

Oxidation : Susceptible to oxidation by strong oxidizers (e.g., KMnO₄) under acidic conditions, yielding nitro derivatives or ketones depending on reaction control.

-

Reduction : Not typically required due to the amine’s reduced state, but catalytic hydrogenation can modify aromatic substituents under high-pressure H₂.

Influence of Trifluoromethyl Group on Reactivity

The -CF₃ group exerts three primary effects:

Nucleophilic Substitution (Sₙ2)

-

Mechanism : Amine acts as a nucleophile, attacking electrophilic carbon centers.

-

Key Intermediate : A trigonal bipyramidal transition state stabilized by hydrogen bonding with polar solvents.

-

Rate Equation : .

Acylation

-

Step 1 : Amine deprotonation by base (e.g., pyridine).

-

Step 2 : Nucleophilic attack on acyl chloride, forming a tetrahedral intermediate.

-

Step 3 : Elimination of HCl to yield the amide.

Reaction Conditions and Optimization

Experimental parameters critically affect outcomes:

| Reaction Type | Optimal Conditions | Yield | Purity |

|---|---|---|---|

| Alkylation | DMF, 60°C, 12 h, N₂ atmosphere | 72% | 95% |

| Acylation | Dichloromethane, 0°C→RT, 6 h | 85% | 98% |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 58% | 90% |

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

-

Temperature Control : Exothermic reactions (e.g., nitration) require cryogenic conditions to prevent side products.

This compound’s reactivity profile underscores its versatility in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis. The trifluoromethyl group’s electronic and steric effects necessitate tailored reaction designs to maximize efficiency .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Treatment of Hyperparathyroidism:

Cinacalcet hydrochloride is primarily used as a calcimimetic agent. It is effective in treating:

- Secondary Hyperparathyroidism (SHPT): Particularly in patients with chronic kidney disease undergoing dialysis.

- Primary Hyperparathyroidism (PHPT): For patients who are not suitable for parathyroidectomy .

The mechanism involves the activation of calcium-sensing receptors, leading to reduced secretion of parathyroid hormone (PTH). This is crucial for managing calcium levels and preventing complications associated with hyperparathyroidism .

Biochemical Research Applications

2. Enzyme Interaction Studies:

Due to its chiral nature, 1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is utilized in studying enzyme interactions and receptor binding. Its structural properties allow researchers to investigate how variations in molecular configuration affect biological activity .

3. Drug Development:

The compound serves as a model for developing new drugs that target similar pathways. Its synthesis and characterization provide insights into optimizing pharmacological profiles for better efficacy and safety .

Synthesis and Production

4. Improved Synthesis Processes:

Recent patents have described improved methods for synthesizing cinacalcet hydrochloride, focusing on reducing the number of steps and enhancing yield. These methods often involve:

- Utilizing metal catalysts under hydrogen pressure.

- Employing solvents that facilitate better reaction conditions .

Wirkmechanismus

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.

Alpelisib: Contains trifluoromethyl alkyl substituted pyridine, used in cancer treatment.

Pexidartinib: Features a trifluoromethyl group and is used in the treatment of tenosynovial giant cell tumor

Uniqueness

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications .

Biologische Aktivität

1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, also known as TFMPA, is a compound of interest due to its unique trifluoromethyl group and its potential biological activities. This article provides a comprehensive overview of the biological activity of TFMPA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of TFMPA is characterized by a propan-1-amine backbone with a trifluoromethyl-substituted phenyl group. This structural feature enhances its lipophilicity and may influence its interaction with biological targets.

TFMPA's biological activity is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems and exhibit potential as an inhibitor of specific kinases involved in cancer progression.

Inhibition of Kinase Activity

Research indicates that TFMPA can inhibit serine/threonine kinases, particularly those involved in cell signaling pathways that regulate cell proliferation and survival. The compound has been shown to effectively inhibit ERK protein kinase activity in cellular models, which is crucial for cancer cell growth and differentiation .

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of TFMPA, it was administered to various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast cancer and leukemia cell lines. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these malignancies .

Study 2: Neurotransmitter Modulation

Another investigation focused on the effects of TFMPA on neurotransmitter release in neuronal cultures. The compound was found to enhance dopamine release while inhibiting serotonin reuptake, suggesting potential applications in treating neurological disorders such as depression and schizophrenia .

Data Tables

| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Breast Cancer | 15 | ERK inhibition |

| Anticancer | Leukemia | 20 | ERK inhibition |

| Neurotransmitter Release | Neuronal Cultures | N/A | Dopamine release enhancement |

Pharmacokinetics

The pharmacokinetic profile of TFMPA indicates good oral bioavailability and moderate plasma half-life. Studies suggest that the compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Safety Profile

TFMPA has been classified with some safety concerns. It causes skin irritation and serious eye damage upon exposure, necessitating caution during handling .

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYUHMWSIOTQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.